3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Description
Properties
IUPAC Name |
3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-2-1-3-8(4-7)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPZGSPGVNMFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridinyl Intermediate
a. Synthesis of 6-Chloro-4-trifluoromethyl-pyridine Derivative
The initial step involves synthesizing the pyridine core bearing the chloro and trifluoromethyl substituents. This can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions :
- Method:
- Starting from commercially available 2-chloro-4-trifluoromethylpyridine, a Suzuki–Miyaura coupling can be employed to introduce additional substituents if necessary.
- Alternatively, direct chlorination and trifluoromethylation of pyridine derivatives through electrophilic substitution are feasible, utilizing reagents like N-chlorosuccinimide (NCS) and trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide under radical conditions.
b. Functionalization at Pyridine 2-Position
- The pyridine ring's 2-position can be selectively halogenated or functionalized via directed lithiation followed by electrophilic substitution, setting the stage for subsequent coupling.
Preparation of the Benzoic Acid Moiety
a. Carboxylation of the Aromatic Ring
- The benzoic acid component can be synthesized via direct carboxylation of a suitable aromatic precursor, such as ortho-aminobenzene derivatives or phenylboronic acids , using carbon dioxide under pressure or oxidative methods .
- Starting from methyl benzoate , a hydrolysis step yields benzoic acid, which can be further functionalized.
Coupling of Pyridine and Benzoic Acid Derivatives
The key step involves forming the carbon–carbon bond between the pyridine core and the benzoic acid derivative:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Suzuki–Miyaura coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid derivative | 50–80°C, inert atmosphere | High yield, regioselectivity |
| Direct nucleophilic substitution | Halogenated pyridine, benzoic acid derivative with activating groups | Elevated temperature, base | Less common, requires activated intermediates |
Oxidation to the Acid
- If the initial coupling yields a methyl or aldehyde intermediate, oxidation to the carboxylic acid is performed using potassium permanganate (KMnO₄) , potassium dichromate (K₂Cr₂O₇) , or tert-butyl hypochlorite under mild conditions to prevent over-oxidation.
Purification and Final Processing
- The crude product undergoes recrystallization or chromatography to obtain high-purity 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid .
- The process avoids highly toxic reagents, aligning with environmental safety standards.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pyridine functionalization | NCS, trifluoromethylating agents | Radical or electrophilic conditions | Variable | Regioselective halogenation/trifluoromethylation |
| 2 | Benzoic acid synthesis | Carboxylation, hydrolysis | Elevated temperature, pressure | High | Starting from phenyl derivatives |
| 3 | Coupling | Pd-catalyzed Suzuki reaction | 50–80°C, inert atmosphere | 70–90% | Regioselective, high yield |
| 4 | Oxidation | KMnO₄ or K₂Cr₂O₇ | Mild, controlled | Quantitative | Converts aldehyde to acid |
Research Findings and Industrial Relevance
- The patent CN102690194B describes a mild, environmentally friendly synthesis of benzoic acid derivatives, emphasizing low-cost reagents and high selectivity, suitable for large-scale production.
- The WO2021074138A1 patent details advanced coupling techniques, including Suzuki reactions, for pyridine derivatives, which are adaptable for the target compound.
- Recent literature emphasizes the importance of palladium-catalyzed cross-couplings and oxidation steps under mild conditions, aligning with industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Conversion to carboxylate or other oxidized forms.
Reduction: Formation of reduced derivatives with altered functional groups.
Esterification: Formation of ester derivatives.
Scientific Research Applications
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the chlorinated pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic Acid
- Molecular Formula: C₁₃H₇ClF₃NO₂
- Molecular Weight : 301.65 g/mol
- Key Difference : The benzoic acid group is at the 4-position of the benzene ring instead of the 3-position. Positional isomerism can alter steric interactions and binding affinity in biological systems .
4-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic Acid
- Molecular Formula: C₁₄H₁₀F₃NO₂
- Molecular Weight : 281.24 g/mol
- Key Difference: A methyl group replaces the chlorine atom at the 6-position of the pyridine.
Table 1: Substituent Effects on Pyridine Analogs
| Compound | Pyridine Substituents | Benzoic Acid Position | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(6-Cl-4-CF₃-pyridin-2-yl)-BA | 6-Cl, 4-CF₃ | 3 | 301.65 |
| 4-(6-Cl-4-CF₃-pyridin-2-yl)-BA | 6-Cl, 4-CF₃ | 4 | 301.65 |
| 4-(6-Me-4-CF₃-pyridin-2-yl)-BA | 6-Me, 4-CF₃ | 4 | 281.24 |
Positional Isomerism in Benzoic Acid Derivatives
Functional Group Modifications
Ethyl Ester Derivatives
- Example: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester (CAS: 1311278-42-8)
- Molecular Formula: C₁₅H₁₁ClF₃NO₂
Fluorinated Analog
Complex Heterocyclic Systems
- 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid (): Incorporates a dihydroisoxazole ring fused to the pyridine-benzoic acid backbone. This increases structural complexity and may enhance selectivity for enzymes like cyclooxygenases or kinases .
Biological Activity
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a synthetic compound characterized by its unique structural features, including a chlorinated pyridine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its molecular formula is with a molecular weight of 301.65 g/mol .
The biological activity of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the chlorinated pyridine ring contributes to its specificity. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various pharmacological effects .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. In vitro assays have shown that this compound exhibits significant inhibitory effects against several cancer cell lines, including:
- K562 (Chronic Myelogenous Leukemia)
- HL-60 (Promyelocytic Leukemia)
- MCF-7 (Breast Adenocarcinoma)
- HeLa (Cervical Carcinoma)
- A549 (Lung Carcinoma)
The IC50 values for these cell lines indicate the compound's potency in inhibiting cell proliferation, with values ranging from 1.42 µM to 4.56 µM depending on the specific cell line .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various derivatives, 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid was found to induce apoptosis and cell cycle arrest in cancer cells. The most promising results were observed in K562 cells, where the compound demonstrated an IC50 value of 2.27 µM, indicating strong anticancer activity .
Study 2: Kinase Inhibition
The compound also exhibited inhibitory activity against specific kinases involved in cancer progression, such as Bcr-Abl1. This suggests that it may function as a potential therapeutic agent in targeted cancer therapies .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Biological Effect |
|---|---|---|
| K562 | 2.27 | Apoptosis induction |
| HL-60 | 1.42 | Cell cycle arrest at G2/M phase |
| MCF-7 | 1.52 | Inhibition of proliferation |
| HeLa | 4.56 | Significant growth inhibition |
| A549 | Not specified | Potential anticancer activity |
Q & A
Q. What are the standard synthetic routes for 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, and what catalysts/solvents are typically employed?
The compound is synthesized via condensation of substituted pyridine precursors with benzoic acid derivatives, followed by cyclization. Common methods involve palladium or copper catalysts in solvents like DMF or toluene . For example, describes a related synthesis using 4-chlorobenzaldehyde and aminopyridine intermediates under catalytic conditions. Reaction optimization may require temperature control (0–100°C) and inert atmospheres to prevent side reactions .
Q. How is the compound characterized for purity and structural confirmation in academic research?
Characterization relies on NMR (¹H/¹³C), HPLC, and mass spectrometry. and highlight the use of high-resolution mass spectrometry (HRMS) to confirm molecular weight, while NMR data (e.g., chemical shifts for trifluoromethyl groups at ~110–120 ppm in ¹⁹F NMR) validate structural integrity . Purity is assessed via HPLC with UV detection (e.g., >95% purity thresholds) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. Solubility challenges in biological assays may require sonication or co-solvents (e.g., <5% ethanol) to maintain activity without denaturing proteins .
Advanced Research Questions
Q. What strategies are used to optimize multi-step syntheses of this compound for improved yield and scalability?
Advanced routes employ flow chemistry or microwave-assisted synthesis to enhance reaction efficiency. demonstrates a multi-step protocol using NaH in THF for deprotonation, followed by functional group modifications. Yield optimization may involve stoichiometric adjustments (e.g., 1.2–1.5 equivalents of reagents) and real-time monitoring via LC-MS .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. notes that SHELX is robust for small-molecule crystallography, enabling precise determination of bond angles and packing motifs, which are critical for understanding solid-state reactivity .
Q. What biological mechanisms are hypothesized for this compound, and how do they compare to structurally similar molecules?
The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially targeting enzymes like mTOR ( ) or bacterial PPTases (). Comparative studies with analogs (e.g., chlorophenyl or pyridine variants) reveal that the 6-chloro substituent on the pyridine ring is critical for binding affinity .
Q. How should researchers address contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer effects)?
Contradictions may arise from assay conditions (e.g., bacterial vs. mammalian cell lines) or concentration-dependent effects. Dose-response experiments and target validation (e.g., CRISPR knockout of putative targets) can clarify mechanisms. highlights the need to test under physiological pH and temperature to replicate in vivo conditions .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations leverage PubChem’s 3D conformer data () to model binding poses. Density Functional Theory (DFT) calculations assess electronic effects of the trifluoromethyl group on binding energy .
Q. How does the compound’s stability under varying pH and temperature conditions impact long-term storage?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products. notes that benzoic acid derivatives are prone to decarboxylation at high temperatures, necessitating storage at −20°C in amber vials .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
SAR studies focus on modifying the pyridine ring’s substituents (e.g., replacing chloro with cyano groups) or the benzoic acid’s carboxylate position. shows that 4-substituted phenyl groups improve target engagement, while underscores the trifluoromethyl group’s role in pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
